molecular formula C10H6ClN3 B1454915 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1235439-74-3

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1454915
CAS No.: 1235439-74-3
M. Wt: 203.63 g/mol
InChI Key: GLPMKSMXDTXFQI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6ClN3 and its molecular weight is 203.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation .

Mode of Action

As a structural analog of CCCP, 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile may also act as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production .

Biochemical Pathways

The compound’s action on oxidative phosphorylation affects the electron transport chain, a crucial component of cellular respiration. This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Pharmacokinetics

It’s worth noting that similar compounds have been studied in vivo, suggesting potential metabolic pathways .

Result of Action

The primary result of the compound’s action is a decrease in ATP production due to its potential inhibitory effect on oxidative phosphorylation . This can lead to a decrease in cellular energy, affecting various cellular processes and potentially leading to cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other compounds in the environment .

Properties

IUPAC Name

1-(3-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPMKSMXDTXFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253405
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-74-3
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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